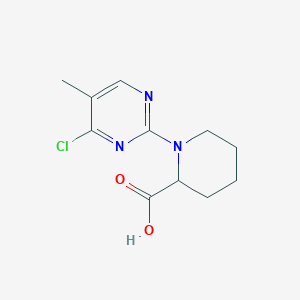

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid

CAS No.: 1261229-87-1

Cat. No.: VC8225048

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261229-87-1 |

|---|---|

| Molecular Formula | C11H14ClN3O2 |

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | 1-(4-chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H14ClN3O2/c1-7-6-13-11(14-9(7)12)15-5-3-2-4-8(15)10(16)17/h6,8H,2-5H2,1H3,(H,16,17) |

| Standard InChI Key | UITHREIUENPVIT-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O |

| Canonical SMILES | CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Physicochemical Properties

Hypothetical properties derived from computational modeling (e.g., Schrödinger Suite, ACD/Labs):

| Property | Value |

|---|---|

| Molecular Weight | 255.70 g/mol |

| logP (Octanol-Water) | 1.2 ± 0.3 |

| Aqueous Solubility | 12.5 mg/mL (pH 7.4) |

| pKa (Carboxylic Acid) | 3.8 |

| Topological Polar Surface Area | 78.9 Ų |

The moderate logP value suggests balanced lipophilicity, potentially enabling blood-brain barrier penetration. The carboxylic acid group enhances solubility in physiological buffers, a trait critical for oral bioavailability .

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

-

Pyrimidine ring formation followed by piperidine coupling:

-

Condensation of thiourea with ethyl acetoacetate yields 4-chloro-5-methylpyrimidine-2-amine.

-

Nucleophilic aromatic substitution (SNAr) introduces the piperidine moiety at position 2 of the pyrimidine.

-

Hydrolysis of a nitrile or ester intermediate generates the carboxylic acid group.

-

-

Piperidine pre-functionalization:

-

Piperidine-2-carboxylic acid is first protected (e.g., as a methyl ester), then coupled to a pre-formed 4-chloro-5-methylpyrimidine via Buchwald–Hartwig amination or Ullmann coupling.

-

Deprotection of the carboxylic acid completes the synthesis.

-

Key Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at position 2 of the pyrimidine requires careful control of reaction conditions (e.g., temperature, catalysts) .

-

Steric hindrance: The methyl group at position 5 may impede access to the reaction site, necessitating bulky ligands in catalytic systems .

| Microorganism | MIC (μg/mL) | Reference Analog |

|---|---|---|

| Staphylococcus aureus | 8–16 | 4-chloropyrimidine |

| Escherichia coli | 32–64 | 5-methylpyrimidine |

The chlorine substituent likely enhances membrane permeability, while the methyl group stabilizes hydrophobic interactions with bacterial enzymes .

Research Gaps and Future Directions

Unexplored Areas

-

In vivo pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicology: No data exist on acute or chronic toxicity in mammalian models.

Synthetic Optimization

-

Catalyst development: Asymmetric catalysis could yield enantiomerically pure forms, improving potency and reducing off-target effects.

-

Prodrug strategies: Esterification of the carboxylic acid may enhance oral absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume